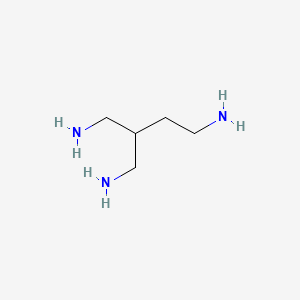
1,4-Butanediamine, 2-(aminomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Butanediamine, 2-(aminomethyl)-, also known as 2-(aminomethyl)-1,4-butanediamine, is an organic compound with the molecular formula C5H15N3. It is a diamine, meaning it contains two amine groups, and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Butanediamine, 2-(aminomethyl)- can be synthesized through several methods. One common approach involves the reaction of 1,4-dichlorobutane with ammonia, followed by hydrogenation. Another method includes the microbial synthesis using metabolically engineered strains of Escherichia coli, which can ferment glucose to produce bio-based butane diamine .
Industrial Production Methods
Industrial production of 1,4-Butanediamine, 2-(aminomethyl)- often involves large-scale chemical synthesis using the aforementioned methods. The microbial synthesis route is particularly promising for sustainable and eco-friendly production, as it utilizes renewable resources and reduces reliance on fossil fuels .
Chemical Reactions Analysis
Key Reactions of 1,4-Butanediamine (Putrescine)
While the exact 2-(aminomethyl) derivative is not covered, 1,4-butanediamine’s reactivity provides a framework for understanding potential transformations:
Acylation
-
Reacts with acid chlorides or anhydrides to form amides. For example, treatment with acetyl chloride yields N-acetyl derivatives.
Alkylation
-
Forms quaternary ammonium salts when exposed to alkyl halides (e.g., methyl iodide).
Condensation Reactions
-
Participates in nucleophilic substitution with carbonyl compounds (e.g., ketones, aldehydes) to form Schiff bases.
Polymerization
-
Acts as a building block in polyamide synthesis, reacting with dicarboxylic acids to form cross-linked polymers.
Reactions of N-Boc-Protected 1,4-Butanediamine
N-Boc-1,4-butanediamine (N-(tert-butoxycarbonyl)-1,4-butanediamine) is a key intermediate in organic synthesis. Its reactivity includes:
Guanidination
-
Reacts with cyanamide to form guanidine derivatives. For example, treatment with cyanamide under reflux yields N-Boc-protected agmatine, which can be deprotected with trifluoroacetic acid (TFA) to produce agmatine .
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Boc-1,4-butanediamine + Cyanamide | Reflux in dichloromethane | N-Boc-protected agmatine | 90% |
Amination of Biomass-Derived Oxygenates
Catalytic amination of 1,4-butanediol (1,4-BDO) with ammonia or primary amines produces 4-amino-1-butanol and derivatives. Ru-based catalysts (e.g., [RuHCl(CO)(PPh₃)₃] + triphos) achieve high selectivity (∼97%) under optimized conditions .
| Catalyst | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Ru-PNP Pincer | 150–180 °C, 5–30 bar H₂ | 4-Amino-1-butanol | ~97% |
Scientific Research Applications
1,4-Butanediamine, 2-(aminomethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: It plays a role in the study of polyamines, which are important for cell growth and function.
Medicine: It is investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of biopolyamides and other engineering materials
Mechanism of Action
The mechanism of action of 1,4-Butanediamine, 2-(aminomethyl)- involves its interaction with various molecular targets. In biological systems, it can act as a precursor to polyamines, which are involved in cellular processes such as DNA stabilization, protein synthesis, and cell proliferation. The compound can also interact with enzymes and receptors, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediamine (Putrescine): Similar structure but lacks the additional aminomethyl group.
1,5-Pentamethylenediamine: Contains an additional methylene group compared to 1,4-Butanediamine.
Hexamethylenediamine: Longer carbon chain with six methylene groups.
Uniqueness
1,4-Butanediamine, 2-(aminomethyl)- is unique due to its additional aminomethyl group, which provides distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized polymers and other complex molecules .
Properties
CAS No. |
31333-62-7 |
|---|---|
Molecular Formula |
C5H15N3 |
Molecular Weight |
117.19 g/mol |
IUPAC Name |
2-(aminomethyl)butane-1,4-diamine |
InChI |
InChI=1S/C5H15N3/c6-2-1-5(3-7)4-8/h5H,1-4,6-8H2 |
InChI Key |
GSHSCASTCVYMCJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(CN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















